Superior Human TSHR Antagonist Potency Versus ML224 and S37a
This compound inhibits human TSHR with an IC50 of 82 nM, representing a 26-fold improvement over ML224 (IC50 = 2.1 µM) and a 244-fold improvement over S37a (IC50 ~20 µM) [1][2]. All measurements were performed in recombinant HEK293 cells using cAMP reduction as the readout, ensuring a comparable experimental context.
| Evidence Dimension | Human TSHR antagonism (IC50) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | ML224: 2,100 nM; S37a: ~20,000 nM |
| Quantified Difference | 26-fold more potent than ML224; 244-fold more potent than S37a |
| Conditions | HEK293 cells expressing human TSHR; cAMP production assay (Eu-cAMP TR-FRET) |
Why This Matters
Higher potency at the human target enables the use of lower compound concentrations in cell-based assays, reducing the risk of off-target effects and solvent toxicity.
- [1] BindingDB BDBM50614116; CHEMBL5285143. IC50 82 nM at human TSHR expressed in HEK293 cells. View Source
- [2] TSHR antagonist S37a product page. Anjiechem. IC50 ≈ 20 µM. View Source
